4,5-Dimethylhex-5-en-2-one
Description
4,5-Dimethylhex-5-en-2-one (IUPAC name: 5-methyl-4-methylidenehexan-2-one) is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O. Its structure features a ketone group at position 2, a terminal double bond at position 5, and methyl substituents at positions 4 and 3.
Properties
CAS No. |
55615-04-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4,5-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-6(2)7(3)5-8(4)9/h7H,1,5H2,2-4H3 |
InChI Key |
BDMMRMHHMFKXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylhex-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpentan-2-one with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of 4,5-dimethylhexan-2-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds (e.g., butyllithium).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Alcohols or other substituted derivatives.
Scientific Research Applications
4,5-Dimethylhex-5-en-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and enones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its distinctive odor and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Dimethylhex-5-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The double bond in the enone structure also allows for conjugate addition reactions, where nucleophiles add to the β-carbon. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomer: 4,4-Dimethylhex-5-en-2-one
The most closely related analog is 4,4-Dimethylhex-5-en-2-one (CAS: 1753-37-3, C₈H₁₄O), which shares the same molecular formula but differs in substituent placement .
Key Differences :
- Double Bond Position : In 4,5-Dimethylhex-5-en-2-one, the double bond is at position 5, adjacent to a methyl group at position 4. In contrast, 4,4-Dimethylhex-5-en-2-one has a double bond at position 5 but two methyl groups at position 5.
Physical Properties :
Reactivity :
- Nucleophilic Addition : The 4,5-isomer’s conjugated system may favor Michael addition reactions at the β-position. The 4,4-isomer’s lack of conjugation could reduce such reactivity.
- Oxidation : Both compounds are susceptible to oxidation at the double bond, but steric hindrance from methyl groups in the 4,5-isomer might slow reaction rates.
Other Analogs: 3,4-Dimethylhex-5-en-2-one
Inferred Comparisons :
- Steric Effects : Methyl groups at positions 3 and 4 would introduce greater steric hindrance near the ketone, reducing accessibility for nucleophilic attacks.
- Synthetic Routes: Synthesis of such analogs might involve acetylation of substituted carboxylic acids, similar to methods described for benzoxazinones .
Data Limitations and Inferences
- Evidence Gaps : The provided evidence focuses on 4,4-Dimethylhex-5-en-2-one and unrelated heterocycles , necessitating extrapolation for the 4,5-isomer.
- Structural Contradictions : The 4,4-isomer’s higher boiling point suggests stronger intermolecular forces, possibly due to reduced steric hindrance compared to the 4,5-isomer.
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